(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride
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Overview
Description
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclooctyl group attached to the alpha carbon of the amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid precursor.
Formation of Intermediate: Cyclooctanone is subjected to a reductive amination reaction with the amino acid precursor to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired cyclooctyl group attached to the amino acid.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Used to facilitate the reductive amination step.
Crystallization: Employed to purify the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclooctyl ketones or aldehydes.
Reduction: Formation of cyclooctyl alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic processes.
Pathway Modulation: Affecting key pathways such as the JAK/STAT pathway or NF-κB signaling.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-cyclohexyl-propanoic acid;hydrochloride
- (2S)-2-amino-3-cyclopentyl-propanoic acid;hydrochloride
Uniqueness
(2S)-2-amino-3-cyclooctyl-propanoic acid;hydrochloride is unique due to its larger cyclooctyl group, which may confer distinct steric and electronic properties compared to its smaller cyclohexyl and cyclopentyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclooctylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNVSMIDNZRFX-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CCC1)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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